molecular formula C14H18Cl3NO8 B11807457 (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B11807457
M. Wt: 434.6 g/mol
InChI Key: CBEDSVQSHODOKN-DXTUTJKPSA-N
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Description

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic compound that belongs to the class of glycosides This compound is characterized by its unique structure, which includes a tetrahydropyran ring and multiple acetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves the glycosidation process. This process is crucial in carbohydrate chemistry and involves the formation of glycosidic bonds. One common method is the Koenigs-Knorr reaction, which uses glycosyl halides and strong bases, often catalyzed by heavy metal salts or Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosidation reactions, utilizing optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of modified glycosides.

Scientific Research Applications

(2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.

    Biology: Investigated for its potential role in biological processes and interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S,4R,5R)-2-Methyl-6-(2,2,2-trichloro-1-iminoethoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate apart is its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C14H18Cl3NO8

Molecular Weight

434.6 g/mol

IUPAC Name

[(2S,3S,4R,5R)-4,5-diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate

InChI

InChI=1S/C14H18Cl3NO8/c1-5-9(23-6(2)19)10(24-7(3)20)11(25-8(4)21)12(22-5)26-13(18)14(15,16)17/h5,9-12,18H,1-4H3/t5-,9-,10+,11+,12?/m0/s1

InChI Key

CBEDSVQSHODOKN-DXTUTJKPSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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